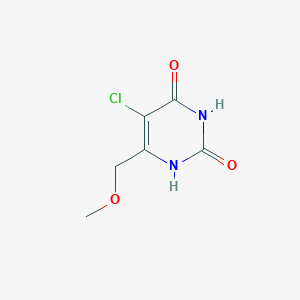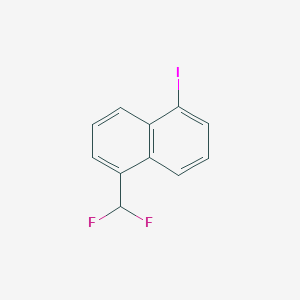
1-(Difluoromethyl)-5-iodonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-5-iodonaphthalene is an organic compound that features both difluoromethyl and iodine substituents on a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-5-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method is the difluoromethylation of a naphthalene derivative followed by iodination. The difluoromethylation can be achieved using reagents such as difluoromethyl iodide (CF2HI) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . The iodination step can be performed using iodine (I2) and a suitable oxidizing agent like silver trifluoroacetate (AgTFA) in an organic solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 1-(Difluoromethyl)-5-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents like tetrahydrofuran (THF).
Major Products Formed:
- Substituted naphthalenes with various functional groups.
- Difluoromethyl ketones and alcohols.
- Coupled products with extended aromatic or aliphatic chains.
科学研究应用
1-(Difluoromethyl)-5-iodonaphthalene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Organic Synthesis:
作用机制
The mechanism of action of 1-(Difluoromethyl)-5-iodonaphthalene depends on its specific application. In medicinal chemistry, the difluoromethyl group can act as a bioisostere, mimicking the properties of other functional groups like hydroxyl or thiol . This can influence the binding affinity and selectivity of the compound towards its molecular targets, such as enzymes or receptors. The iodine atom can also participate in halogen bonding interactions, further modulating the compound’s biological activity .
相似化合物的比较
1-(Trifluoromethyl)-5-iodonaphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-2-iodobenzene: A benzene derivative with difluoromethyl and iodine substituents.
1-(Difluoromethyl)-4-iodobiphenyl: A biphenyl derivative with difluoromethyl and iodine substituents.
Uniqueness: 1-(Difluoromethyl)-5-iodonaphthalene is unique due to the combination of the difluoromethyl and iodine substituents on a naphthalene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
属性
分子式 |
C11H7F2I |
|---|---|
分子量 |
304.07 g/mol |
IUPAC 名称 |
1-(difluoromethyl)-5-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11H |
InChI 键 |
RPVSUFOPXRBBSA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


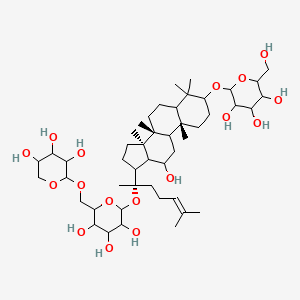
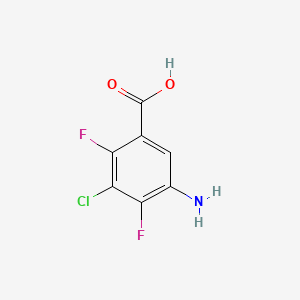
![N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14780350.png)
![2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14780355.png)
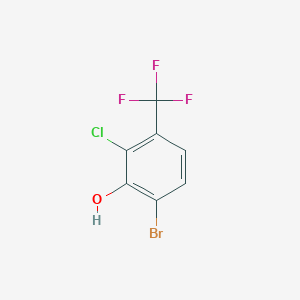
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-3-methylbutanamide](/img/structure/B14780367.png)
![2-[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780371.png)
![6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene](/img/structure/B14780375.png)
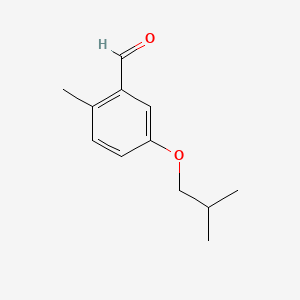
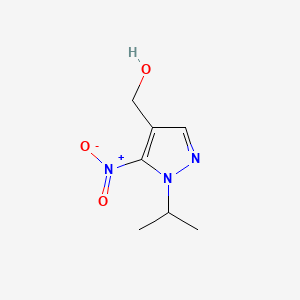
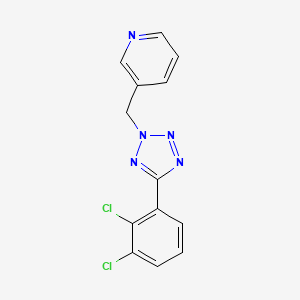

![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B14780403.png)
